molecular formula C8H10Cl2N2 B1367501 2-(4-Chlorophenyl)ethanimidamide hydrochloride CAS No. 55154-90-0

2-(4-Chlorophenyl)ethanimidamide hydrochloride

Cat. No.: B1367501
CAS No.: 55154-90-0
M. Wt: 205.08 g/mol
InChI Key: JVWYWIOGQGTDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(4-Chlorophenyl)ethanimidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethanamine
  • 2-(4-Chlorophenyl)ethanone
  • 2-(4-Chlorophenyl)ethanol

Comparison: 2-(4-Chlorophenyl)ethanimidamide hydrochloride is unique due to its specific functional groups and chemical structure, which confer distinct properties and reactivity compared to similar compounds. For instance, the presence of the amidine group differentiates it from 2-(4-Chlorophenyl)ethanamine, which lacks this functional group .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYWIOGQGTDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540581
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55154-90-0
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)ethanimidamide hydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)ethanimidamide hydrochloride
Reactant of Route 3
2-(4-Chlorophenyl)ethanimidamide hydrochloride
Reactant of Route 4
2-(4-Chlorophenyl)ethanimidamide hydrochloride
Reactant of Route 5
2-(4-Chlorophenyl)ethanimidamide hydrochloride
Reactant of Route 6
2-(4-Chlorophenyl)ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.